N-(5-methyl-3-isoxazolyl)-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide
Description
N-(5-methyl-3-isoxazolyl)-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features both isoxazole and pyrazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Properties
IUPAC Name |
2-(3-methyl-4-nitropyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O4/c1-6-3-9(13-19-6)11-10(16)5-14-4-8(15(17)18)7(2)12-14/h3-4H,5H2,1-2H3,(H,11,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBZPHADJPIFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=C(C(=N2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-3-isoxazolyl)-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Coupling Reaction: The final step involves coupling the isoxazole and pyrazole rings through an acetamide linkage. This can be achieved using reagents like acetic anhydride or acetyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-3-isoxazolyl)-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving isoxazole and pyrazole derivatives.
Medicine: Potential therapeutic applications due to its bioactive heterocyclic rings.
Industry: Use in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(5-methyl-3-isoxazolyl)-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with isoxazole and pyrazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The nitro group may also play a role in redox reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(3-isoxazolyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- N-(5-methyl-3-isoxazolyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- N-(5-methyl-3-isoxazolyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide
Uniqueness
N-(5-methyl-3-isoxazolyl)-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the specific substitution pattern on the isoxazole and pyrazole rings, which can influence its chemical reactivity and biological activity. The presence of both methyl and nitro groups may enhance its potential as a bioactive compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
